4-(1-Aminobutan-2-YL)oxepan-4-OL

Catalog No.
S13664807
CAS No.
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminobutan-2-YL)oxepan-4-OL

Product Name

4-(1-Aminobutan-2-YL)oxepan-4-OL

IUPAC Name

4-(1-aminobutan-2-yl)oxepan-4-ol

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-2-9(8-11)10(12)4-3-6-13-7-5-10/h9,12H,2-8,11H2,1H3

InChI Key

JBLUWPDKKNGELC-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCOCC1)O

4-(1-Aminobutan-2-YL)oxepan-4-OL is a chemical compound characterized by its unique structural features, including an oxepane ring and an amino alcohol functional group. The oxepane ring, a seven-membered cyclic ether, contributes to the compound's stability and reactivity. The presence of the amino group allows for potential interactions with various biological targets, making this compound of interest in medicinal chemistry and pharmacology.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to yield alcohols.
  • Formation of Derivatives: The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered properties.

Research into the biological activity of 4-(1-Aminobutan-2-YL)oxepan-4-OL is still emerging. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Neuroprotective Effects: Some amino alcohols have been linked to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity: Compounds containing oxepane rings often show promise as antimicrobial agents, although specific data on this compound is limited.

The synthesis of 4-(1-Aminobutan-2-YL)oxepan-4-OL can be achieved through several methods:

  • Ring Closure Reactions: Starting from appropriate precursors, the oxepane ring can be formed through cyclization reactions under acidic or basic conditions.
  • Amino Alcohol Formation: The introduction of the amino group typically involves reductive amination or direct amination of suitable carbonyl precursors.
  • Functional Group Modifications: Subsequent reactions can introduce hydroxyl groups or modify existing ones to enhance solubility and reactivity.

The potential applications of 4-(1-Aminobutan-2-YL)oxepan-4-OL include:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: As a versatile intermediate, it can be utilized in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding how 4-(1-Aminobutan-2-YL)oxepan-4-OL interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing the biological activity in cell cultures to assess its therapeutic potential.

Several compounds share structural similarities with 4-(1-Aminobutan-2-YL)oxepan-4-OL. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutan-1-OlSimple amino alcoholBasic structure without cyclic components
2-AminoethylphenolAromatic amineExhibits distinct electronic properties
3-AminopropanolShorter carbon chainPotentially different reactivity due to chain length
2-(Aminomethyl)-phenolContains a phenolic structureOffers unique hydrogen bonding capabilities

The uniqueness of 4-(1-Aminobutan-2-YL)oxepan-4-OL lies in its combination of an oxepane ring with an amino alcohol functionality, which may offer distinct pharmacological properties compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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